4-{[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonyl}morpholine
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Overview
Description
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE is a complex organic compound that features a pyrazole ring, a thiophene ring, and a morpholine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole and thiophene intermediates, which are then coupled under specific conditions to form the desired compound. Common reagents used in these reactions include hydrazines, diazo compounds, and various catalysts .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups within the molecule.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the development of new materials with unique properties .
Mechanism of Action
The mechanism of action of 4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing the substrate from accessing the enzyme. This inhibition can lead to various biological effects, depending on the enzyme targeted .
Comparison with Similar Compounds
Similar Compounds
- 1- (4-Carboxyphenyl)-3-methyl-2-pyrazolin-5-one
- 1-Methylpyrazole-4-boronic acid pinacol ester
- Methyl 2- ( (1- (4-chlorophenyl)-1h-pyrazol-3-yloxy)methyl)phenyl (hydroxy)carbamate
Uniqueness
4-{[5-(3-METHYL-1H-PYRAZOL-5-YL)THIOPHEN-2-YL]SULFONYL}MORPHOLINE is unique due to its combination of a pyrazole ring, a thiophene ring, and a morpholine ring.
Properties
Molecular Formula |
C12H15N3O3S2 |
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Molecular Weight |
313.4 g/mol |
IUPAC Name |
4-[5-(5-methyl-1H-pyrazol-3-yl)thiophen-2-yl]sulfonylmorpholine |
InChI |
InChI=1S/C12H15N3O3S2/c1-9-8-10(14-13-9)11-2-3-12(19-11)20(16,17)15-4-6-18-7-5-15/h2-3,8H,4-7H2,1H3,(H,13,14) |
InChI Key |
SWKZZAGPQSYOTP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1)C2=CC=C(S2)S(=O)(=O)N3CCOCC3 |
Origin of Product |
United States |
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